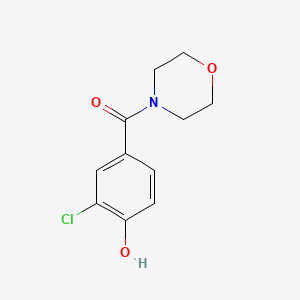

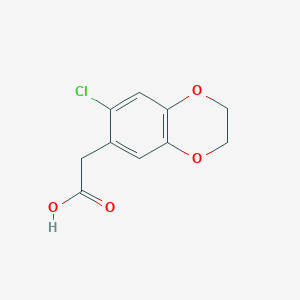

![molecular formula C15H15NO5S B1417923 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-46-5](/img/structure/B1417923.png)

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Descripción general

Descripción

The compound “((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine” is a derivative of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

Sulfonyl fluorides have emerged as a functional group with diverse applications. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of the related compound, 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride, has the empirical formula C13H11FO3S and a molecular weight of 266.29 . The SMILES string is FS(C(C=C1)=CC=C1C2=CC=C(OC)C=C2)(=O)=O .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis

The related compound, 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride, is a solid with an assay of 95% . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Mecanismo De Acción

Target of Action

A related compound, tug-891, is known to act on the long chain free fatty acid (lcfa) receptor 4 (ffa4; previously g protein–coupled receptor 120, or gpr120) .

Mode of Action

The sulfonyl fluoride motif in similar compounds can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine may interact with its targets in a similar manner.

Biochemical Pathways

A related compound, 4-methoxy sulfonyl paeonol, has been shown to inhibit hepatic stellate cell activation and liver fibrosis by blocking the tgf-b1/smad, pdgf-bb/mapk, and akt signaling pathways .

Safety and Hazards

The safety data sheet for 4’-Methoxybiphenyl-4-sulfonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests potential future directions in the development of new synthetic methods and applications of sulfonyl fluorides.

Análisis Bioquímico

Biochemical Properties

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the TGF-β1/Smad signaling pathway, such as Smad2/3, and proteins in the MAPK pathway, including MEK/ERK, p38, and JNK . These interactions are crucial for modulating cellular responses and biochemical pathways.

Cellular Effects

The effects of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activation of hepatic stellate cells (HSCs) and reduce liver fibrosis by blocking the TGF-β1/Smad, PDGF-BB/MAPK, and Akt signaling pathways . This inhibition leads to decreased phosphorylation of Smad2/3 and reduced collagen expression, ultimately affecting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes, such as those in the TGF-β1/Smad pathway . This binding prevents the phosphorylation of Smad2/3, thereby inhibiting downstream signaling events. Additionally, it modulates the activity of proteins in the MAPK pathway, leading to altered cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine remains stable under specific conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target pathways without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver damage and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the TGF-β1/Smad and MAPK pathways, influencing the overall metabolic state of cells . The compound’s impact on these pathways highlights its potential as a modulator of cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the liver . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJHIYYOLIFZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)

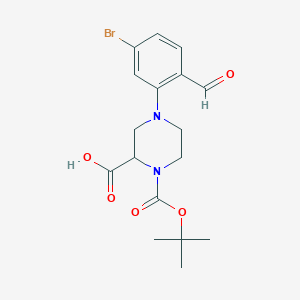

![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

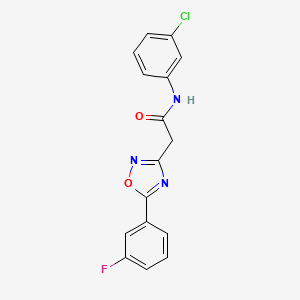

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

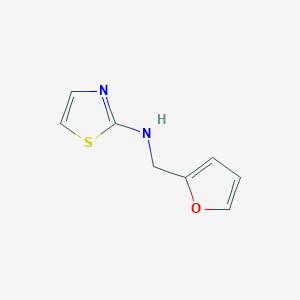

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)

![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)